molecular formula C14H16N2O2 B107496 (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine CAS No. 870991-68-7

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Cat. No. B107496
M. Wt: 244.29 g/mol
InChI Key: MRNPLGLZBUDMRE-KBPBESRZSA-N
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Description

The compound (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a chiral ligand that has been studied for its potential in therapeutic applications, particularly in the treatment of ovarian cancer. The enantiomeric forms of this compound have been synthesized and have shown promising results in preliminary tests against cisplatin-resistant human ovarian cancer cell lines .

Synthesis Analysis

The synthesis of the enantiomeric forms of [1,2-bis(2-hydroxyphenyl)ethylenediamine]dichloroplatinum(II) has been successfully achieved. The configuration of the synthesized complexes was assessed to ensure the correct enantiomeric forms were obtained. The synthesis process, while not detailed in the provided data, is crucial for the production of the active enantiomers that exhibit cytocidal effects .

Molecular Structure Analysis

Although the molecular structure of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine itself is not directly discussed in the provided papers, the structure of a related disulfide derivative has been determined by X-ray crystallography. This derivative is derived from bis(diphosphino)ethylenediamine, which shares a similar ethylenediamine backbone. The crystallographic analysis of such derivatives can provide insights into the bonding and stereochemistry that may be relevant to the (1S,2S) enantiomer .

Chemical Reactions Analysis

The provided data does not detail specific chemical reactions involving (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. However, it does mention the synthesis of disulfide and diselenide derivatives from bis(diphosphino)ethylenediamine derivatives, which react with elemental sulfur and selenium. These reactions yield good results and are characterized by various spectroscopic methods . This suggests that the (1S,2S) compound could potentially undergo similar reactions, forming derivatives that could be of interest in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine are not explicitly provided in the data. However, the enantiomers of the related platinum complex have been tested in a cisplatin-resistant human ovarian cancer cell line, indicating that the compound has biological activity at a concentration of 2.5 μM. The S,S-configurated enantiomer, in particular, showed a faster onset of cytocidal activity . The characterization of the disulfide derivative by elemental analysis, NMR, and IR spectroscopy provides some insight into the properties of compounds with a similar ethylenediamine structure .

Scientific Research Applications

Tumor Inhibiting Properties

  • Synthesis for Tumor Inhibition : This compound has been synthesized and studied for its tumor-inhibiting properties. A study details the synthesis of stereoisomeric 1,2-bis(3-hydroxyphenyl)ethylenediamines and their conversion into dichloroplatinum(II)-complexes, indicating potential applications in cancer treatment (Jennerwein et al., 1989).

Fluorogenic Reagents for Carbohydrates and Catecholamines

  • Fluorogenic Reagent for Reducing Carbohydrates : The compound's derivatives, such as 1,2-bis(4-methoxyphenyl)ethylenediamine, have been used as fluorogenic reagents for the determination of reducing carbohydrates, including amino sugars and sialic acids (Umegae et al., 1989).
  • Fluorogenic Reagents for Catecholamines : Derivatives of this compound have been investigated for their ability to act as sensitive fluorogenic reagents for catecholamines, such as norepinephrine, epinephrine, and dopamine, indicating their application in biochemical analysis (Umegae et al., 1988).

Iron Chelation

  • Iron Chelation for Soil Fertilizers : The compound N,N'-bis(2-hydroxyphenyl)ethylenediamine-N,N'-diacetic acid and its derivatives have been synthesized and evaluated for their iron-chelating efficacy. These compounds are particularly relevant in agricultural contexts, especially as soil fertilizers to treat iron chlorosis in plants (Pitt et al., 1986).

Chiral Solvating Agents

  • Chiral Solvating Agents for NMR Spectroscopy : A derivative of (1S,2S)-1,2-bis(2-hydroxyphenyl)ethylenediamine has been developed as a chiral solvating agent for enantiodiscrimination in NMR spectroscopy, showing its application in the field of stereochemistry (Recchimurzo et al., 2021).

Cytotoxic Activity in Cancer Cell Lines

  • Cytotoxic Activity Against Cancer Cells : N,N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives have been investigated for their cytotoxic activity in human cancer cell lines, indicating a potential role in the development of novel therapeutic agents for cancer treatment (Musa et al., 2014).

properties

IUPAC Name

2-[(1S,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNPLGLZBUDMRE-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584913
Record name 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

CAS RN

870991-68-7
Record name 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF McGhee - 2014 - digital.lib.washington.edu
The investigation and development of synthetic methodologies for direct alkene difunctionalization is described. The utility of these processes is demonstrated by the synthesis of a …
Number of citations: 0 digital.lib.washington.edu

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